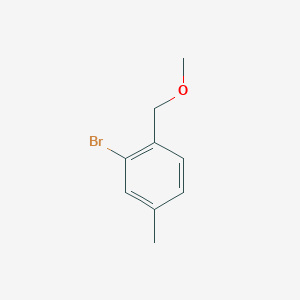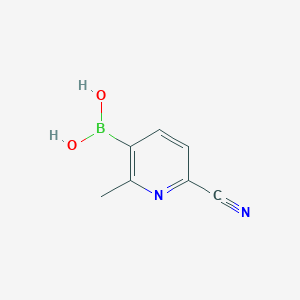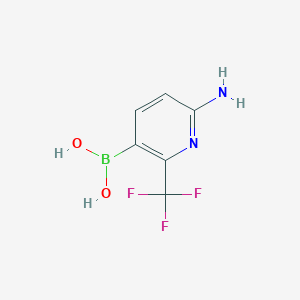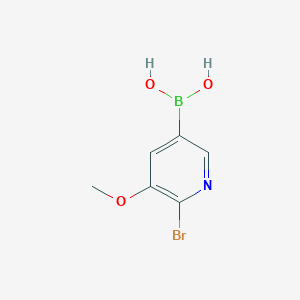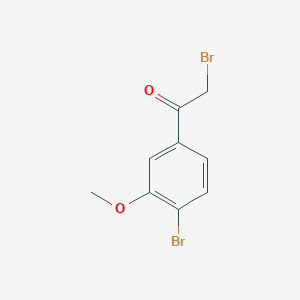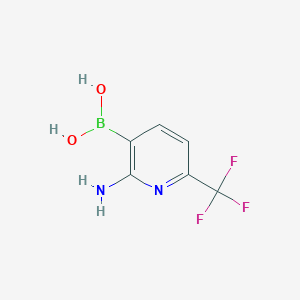
2-Amino-6-(trifluoromethyl)pyridine-3-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-(trifluoromethyl)pyridine-3-boronic acid, commonly referred to as 2-AP, is a powerful and versatile boronic acid that can be used in a wide range of scientific research applications. It is a symmetrical molecule with two electron-withdrawing trifluoromethyl groups and a basic amine group. Due to its unique properties, 2-AP is often used as a reagent in organic synthesis, as a catalyst for cross-coupling reactions, and as a building block for the synthesis of complex molecules.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-Amino-6-(trifluoromethyl)pyridine-3-boronic acid involves the reaction of 2-Amino-6-(trifluoromethyl)pyridine with boronic acid in the presence of a coupling agent.
Starting Materials
2-Amino-6-(trifluoromethyl)pyridine, Boronic acid, Coupling agent
Reaction
Step 1: Dissolve 2-Amino-6-(trifluoromethyl)pyridine in a suitable solvent., Step 2: Add boronic acid and a coupling agent to the reaction mixture., Step 3: Heat the reaction mixture under reflux for a specific time period., Step 4: Cool the reaction mixture and filter the precipitate., Step 5: Wash the precipitate with a suitable solvent and dry it under vacuum., Step 6: Purify the product using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-AP has a variety of applications in scientific research. It can be used as a catalyst for cross-coupling reactions, such as the Suzuki-Miyaura reaction, and as a reagent for the synthesis of complex molecules. It can also be used as a building block for the synthesis of polymers-based materials, such as polyethers and polyesters. Additionally, 2-AP can be used as a ligand for metal-catalyzed reactions, such as the Heck reaction, and as a reagent for the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism of action of 2-AP is based on the formation of a boron-amide bond between the boron atom and the amine group of 2-AP. This bond is stabilized by the electron-withdrawing nature of the trifluoromethyl groups, which increases the reactivity of the amine group, allowing it to react with boron-containing substrates.
Biochemische Und Physiologische Effekte
2-AP has been shown to be effective in a variety of biochemical and physiological processes. In particular, it has been used to study the effects of boron on the human body, and has been found to be effective in the treatment of certain diseases, such as prostate cancer. Additionally, 2-AP has been used to study the effects of boron on the immune system, and has been found to be effective in the treatment of certain immune-related diseases, such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
2-AP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is highly soluble in a variety of solvents. Additionally, it is a relatively stable molecule, and can be stored for extended periods of time without significant degradation. However, 2-AP is also relatively expensive, and can be toxic in high concentrations.
Zukünftige Richtungen
There are several potential future directions for the use of 2-AP in scientific research. For example, it could be used as a reagent for the synthesis of complex molecules, such as peptides and proteins. Additionally, it could be used as a ligand for metal-catalyzed reactions, such as the Heck reaction, or as a catalyst for cross-coupling reactions, such as the Suzuki-Miyaura reaction. Furthermore, it could be used to study the effects of boron on the human body, and could be used to develop new treatments for various diseases. Finally, 2-AP could be used as a building block for the synthesis of polymers-based materials, such as polyethers and polyesters.
Eigenschaften
IUPAC Name |
[2-amino-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3N2O2/c8-6(9,10)4-2-1-3(7(13)14)5(11)12-4/h1-2,13-14H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBIKGQZTZFWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C(F)(F)F)N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(trifluoromethyl)pyridine-3-boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

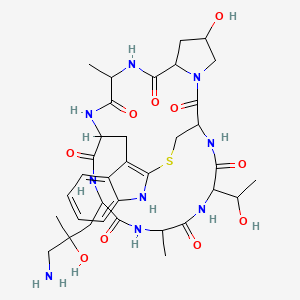

![1-[(4-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6354811.png)
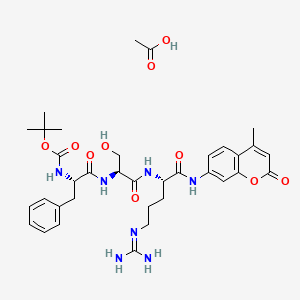
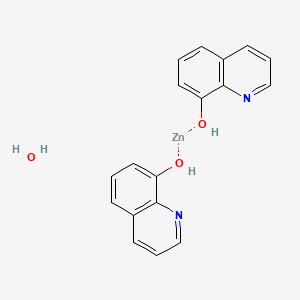
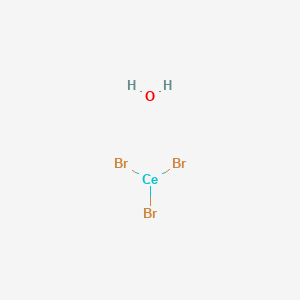
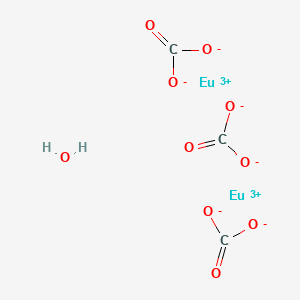
![Ethyl 2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B6354848.png)
